molecular formula Si3Ta5 B078852 Tantalum silicide (Ta5Si3) CAS No. 12067-56-0

Tantalum silicide (Ta5Si3)

货号 B078852
CAS 编号: 12067-56-0
分子量: 988.99 g/mol
InChI 键: VGQSEFBWEDYXLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tantalum silicide (Ta5Si3) is a compound of tantalum and silicon . It is a dark grey powder with cubic crystal structure . It is used as a sputtering target in the fabrication of integrated circuits . It is also used as a high brightness thermionic emission material due to its low work function, high melting point, and high metallic conductivity .


Synthesis Analysis

Tantalum silicide can be synthesized from elemental powder compacts of Ta:Si = 5:3 through a process known as self-propagating high-temperature synthesis (SHS) . The increase of either sample density or preheating temperature leads to the increase of combustion wave velocity and reaction temperature .


Molecular Structure Analysis

Ta5Si3 crystallizes in the hexagonal P6_3/mcm space group . The structure is three-dimensional. There are two inequivalent Ta sites. In the first Ta site, Ta is bonded in a 5-coordinate geometry to five equivalent Si atoms .


Chemical Reactions Analysis

In Ta-rich films, a silicidation reaction occurs with annealing above 700°C . As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .


Physical And Chemical Properties Analysis

Tantalum silicide has a calculated bulk crystalline density of 12.67 g/cm3 . It has a formation energy of -0.504 eV per atom in the unit cell . The band gap is 0 eV, which is typically underestimated by 40% . The compound is stable against all potential chemical combinations that result in the material’s composition .

科学研究应用

  • Growth Kinetics and Properties : Ta5Si3, along with TaSi2, forms distinct layers in diffusion zones when annealed at high temperatures. The kinetics of this growth and the diffusion properties of Ta5Si3 are significant for understanding its reactive growth in various conditions. The rate constants and interdiffusion coefficients have been thoroughly investigated (Milanese et al., 2002).

  • Formation in Thin Films : Ta5Si3's formation has been studied in the context of thin film technology, particularly on different substrates like polycrystalline silicon and SiO2. Its electrical properties and stress behavior in these thin films are crucial for applications in microelectronics (Murarka & Fraser, 1980).

  • Influence of Defects on Properties : The effects of vacancy defects on Ta5Si3, especially on its mechanical and electronic properties, have been explored. These studies are essential for tailoring its properties for specific applications (Chen et al., 2020).

  • Combustion Synthesis : The combustion synthesis of Ta5Si3 has been compared with other tantalum silicides, highlighting its unique properties and the effect of various synthesis conditions on its formation (Yeh & Wang, 2007).

  • Schottky Contacts to GaAs : Ta5Si3 films have been investigated for their use as Schottky contacts to GaAs, a critical component in semiconductor devices. The stability and interactions of Ta5Si3 with GaAs under various conditions are particularly important for this application (Lee et al., 1989).

  • Annealing Effects : The effects of annealing on tantalum films sputtered on silicon substrates have been studied. These investigations focus on the phase transitions and microstructural changes in Ta5Si3, which are crucial for understanding its behavior in different thermal environments (Liu et al., 2001).

安全和危害

Tantalum silicide is not combustible . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound .

属性

InChI

InChI=1S/3Si.5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSEFBWEDYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si3Ta5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum silicide (Ta5Si3)

CAS RN

12067-56-0
Record name Tantalum silicide (Ta5Si3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tantalum silicide (Ta5Si3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentatantalum trisilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
SR Sahaida, DG Thompson - MRS Online Proceedings Library (OPL), 1992 - cambridge.org
Tantalum and tantalum suicide contacts were investigated as high temperature rectifying contacts on type MB natural diamond. Tantalum and silicon were co-sputtered using DC and …
Number of citations: 4 www.cambridge.org
SR SAHAIDA, DG THOMPSON - L AuTNOmiS - Citeseer
Tantalum and tantalum silicide contacts were investigated as high temperature rectifying contacts on type liB natural diamond. Tantalum and silicon were cosputtered using DC and RF …
Number of citations: 7 citeseerx.ist.psu.edu
IG Talmy, JA Zaykoski, MM Opeka, AH Smith - Journal of materials …, 2006 - Springer
Ceramics in the system ZrB 2 –Ta 5 Si 3 were studied as candidates for the development of new ultra high-temperature ceramic materials. The ceramics were prepared by hot pressing …
Number of citations: 70 link.springer.com
JF Creemer, W Van der Vlist, CR De Boer… - SENSORS, 2005 …, 2005 - ieeexplore.ieee.org
Titanium nitride has been investigated as a heater material for hotplates and microreactors. TiN is CMOS compatible, and has a higher melting point (2950 /spl deg/C) than conventional …
Number of citations: 28 ieeexplore.ieee.org
FG Mariam, FE Merrill, CJ Espinoza… - Penetrating …, 2012 - spiedigitallibrary.org
A new technique in charged particle radiography was invented in 1995 at Los Alamos National Laboratory utilizing the 800MeV proton beam at the Los Alamos Neutron Science Center …
Number of citations: 5 www.spiedigitallibrary.org
C YONG LAI LIN - 2004 - core.ac.uk
The excitement of introducing a new material such as Cu to replace traditional Al interconnects faces a variety of integration issues. In particular, the rapid diffusion of Cu through Si-…
Number of citations: 2 core.ac.uk

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